Mdl 105519

Neuroscience Radioligand Binding Receptor Pharmacology

MDL 105519 is a highly selective, non-competitive antagonist of the NMDA receptor glycine-binding site (Ki = 10.9 nM), offering distinct advantages over channel blockers like MK-801—including an anxiolytic profile with reduced psychotomimetic risk. Its (Z)-stereoisomer provides an ideal inactive negative control. For electrophysiology, its non-competitive mechanism ensures stable receptor blockade unaffected by synaptic glycine fluctuations. Essential for neuroscience research on excitotoxicity, anxiety, and epilepsy.

Molecular Formula C18H11Cl2NO4
Molecular Weight 376.2 g/mol
Cat. No. B1633640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdl 105519
Molecular FormulaC18H11Cl2NO4
Molecular Weight376.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O
InChIInChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)
InChIKeyLPWVUDLZUVBQGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for MDL 105519: A Potent NMDA Glycine Site Antagonist for Seizure and Anxiolytic Research


MDL 105519, chemically known as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a well-characterized, non-competitive antagonist of the glycine-binding site on the N-methyl-D-aspartate (NMDA) receptor complex [1]. This compound is a critical research tool for investigating NMDA receptor function and has demonstrated in vivo efficacy in models of convulsions and anxiety, positioning it as a valuable asset for neuroscience-focused drug discovery and pharmacological studies [2]. Its specific profile differentiates it from other NMDA receptor modulators, making its procurement essential for targeted research applications.

Why Generic Substitution Fails for MDL 105519: Differentiating Steric and Safety Profiles Among NMDA Antagonists


Substituting MDL 105519 with another NMDA receptor antagonist, even another glycine site ligand, can lead to significantly divergent experimental outcomes due to differences in binding mode, selectivity, and safety profiles. MDL 105519 is a specific, non-competitive antagonist at the glycine co-agonist site [1], whereas other compounds target different sites (e.g., the ion channel pore like MK-801) or have different competitive/non-competitive binding modes, leading to vastly different downstream signaling effects and behavioral phenotypes [2]. The specific stereochemistry of MDL 105519 is also critical, as its cis- (Z) isomer is pharmacologically inactive, highlighting the importance of chemical identity and purity for reproducible research . Furthermore, MDL 105519 exhibits a distinct in vivo behavioral profile, including anxiolytic activity and a lower risk of psychotomimetic effects compared to channel blockers like MK-801, which is a crucial differentiator for studies with behavioral endpoints [2].

Quantitative Evidence Guide: Why MDL 105519 is the Preferred NMDA Glycine Site Antagonist for Behavioral and Electrophysiology Research


High Affinity and Selectivity Profile: Direct Radioligand Binding Comparison

MDL 105519 exhibits a 6-fold higher affinity for the NMDA receptor glycine site compared to the classic antagonist 5,7-dichlorokynurenic acid (5,7-DCKA). The Ki value for MDL 105519 is 10.9 nM , in contrast to the reported KB of 65 nM for 5,7-DCKA under comparable conditions . This higher potency allows for more robust target engagement at lower concentrations, reducing the likelihood of off-target effects in sensitive assays. Furthermore, MDL 105519 demonstrates approximately 10,000-fold selectivity for the glycine recognition site relative to other investigated receptor types, underscoring its utility as a precise tool compound .

Neuroscience Radioligand Binding Receptor Pharmacology

Differentiation from MK-801: Reduced Psychotomimetic Liability in Behavioral Models

A key differentiator for MDL 105519 is its distinct in vivo behavioral profile compared to NMDA receptor channel blockers like MK-801. In a comparative assessment, MDL 105519 demonstrated anxiolytic activity in the rat separation-induced vocalization model but did not affect mesolimbic dopamine turnover or prepulse inhibition of the startle reflex, even at high doses [1]. This is in stark contrast to MK-801, which is known to induce significant psychotomimetic effects and robustly increase mesolimbic dopamine turnover at behaviorally active doses. The data explicitly state that this pattern of activity 'differentiates this compound from ... MK-801 and indicates a lower psychotomimetic risk' [1].

Behavioral Pharmacology In Vivo Toxicology Safety Pharmacology

Functional Antagonism in Neuronal Systems: Complete Blockade of NMDA-Evoked Currents

In functional assays using cultured neurons, MDL 105519 demonstrates complete blockade of NMDA-dependent responses. It non-competitively inhibits NMDA-evoked elevations of cytosolic Ca2+ and Na+-Ca2+ currents [1]. This functional antagonism is distinct from competitive glycine site antagonists, which can be overcome by high local concentrations of glycine. The non-competitive nature of MDL 105519's block [1] ensures sustained receptor inhibition even in the presence of fluctuating endogenous co-agonist levels, providing a more stable and reliable experimental blockade in ex vivo and in vitro systems compared to competitive antagonists like 5,7-DCKA.

Electrophysiology Patch-Clamp Cell Signaling

Critical Steric Requirement: The Inactive (Z)-Isomer as a Negative Control

The strict stereochemical requirement for MDL 105519's activity provides a powerful experimental control. The (Z)-isomer of MDL 105519 is pharmacologically inactive . This property is essential for confirming that any observed biological effects are due to the specific (E)-stereoisomer binding to the glycine site, rather than non-specific or off-target activities of the chemical scaffold. The availability of this structurally identical but inactive isomer (CAS 179105-67-0) offers a definitive negative control for in vitro and in vivo experiments, a feature not available for many other NMDA antagonist chemotypes.

Chemical Biology Stereochemistry Analytical Chemistry

Key Research and Industrial Applications for MDL 105519 Procurement


Investigating NMDA Receptor-Mediated Excitotoxicity in Neuroprotection Studies

MDL 105519's potent and selective blockade of the NMDA receptor glycine site makes it an ideal tool for studying excitotoxic neuronal injury in vitro and in vivo. Its high affinity (Ki = 10.9 nM) [1] and complete functional block of NMDA-evoked Ca2+ influx allow researchers to precisely dissect the role of the glycine co-agonist site in calcium-mediated cell death pathways, an application for which it was originally developed [2].

Behavioral Pharmacology Studies of Anxiety and Seizure with a Favorable Safety Profile

For researchers investigating novel anxiolytics or anticonvulsants, MDL 105519 is uniquely valuable due to its demonstrated in vivo efficacy in rodent models of anxiety and seizures [1], coupled with a behavioral profile that differentiates it from psychotomimetic NMDA channel blockers like MK-801 [1]. This allows for the evaluation of NMDA receptor antagonism in these therapeutic areas without the confounding variable of psychosis-like side effects.

Development of Robust Assays Requiring a Reliable Negative Control

In assay development and validation, MDL 105519 offers a significant advantage: the availability of its completely inactive (Z)-stereoisomer [1]. This provides an ideal, structurally identical negative control for confirming target engagement and ruling out non-specific effects, which is critical for high-content screening and mechanistic validation studies .

Electrophysiological Characterization of NMDA Receptor Subtypes

The non-competitive nature of MDL 105519's block of NMDA receptor currents [1] makes it a superior tool for electrophysiological experiments. Unlike competitive antagonists, its inhibitory effect is not diminished by increases in synaptic glycine levels, ensuring a stable and consistent level of receptor blockade during long-term potentiation (LTP) and long-term depression (LTD) recordings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mdl 105519

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.